Lithium diisopropylamide mono(tetrahydrofuran)
Overview
Description
Synthesis Analysis
The synthesis of LDA involves the reaction of lithium metal with diisopropylamine in the presence of THF as a solvent. The process is carefully controlled to ensure the formation of LDA while minimizing the formation of side products. Research has shown that the synthesis's efficiency can be affected by factors such as temperature, solvent purity, and the presence of catalytic amounts of lithium chloride (LiCl), which can significantly enhance the reaction rate through mixed aggregation effects (Ma, Hoepker, Gupta, Faggin, & Collum, 2010).
Molecular Structure Analysis
LDA in THF is characterized by a dynamic equilibrium of aggregates, including dimers, monomers, and mixed aggregates. The structure of LDA is significantly influenced by the solvent environment, with THF playing a critical role in stabilizing specific aggregated forms. Studies have detailed the existence of an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units within the LDA crystal structure, highlighting its complex aggregation behavior in solutions (Barnett, Mulvey, Clegg, & O'neil, 1991).
Chemical Reactions and Properties
LDA in THF is renowned for its application in various organic reactions, including nucleophilic addition, deprotonation, and metalation reactions. The chemical reactivity of LDA is markedly influenced by its aggregation state, which can be manipulated through the addition of ligands or varying the temperature. Research has unveiled that LDA's reactivity is not solely dependent on its monomeric form but also on higher-order aggregates that participate in the reaction pathways (Gupta, Hoepker, Ma, Viciu, Faggin, & Collum, 2013).
Physical Properties Analysis
The physical properties of LDA in THF, such as solubility, viscosity, and boiling point, are crucial for its application in synthesis. These properties are affected by the concentration of LDA, the presence of additives, and temperature. The solvent THF not only serves as a medium for the reaction but also influences the physical state and stability of LDA, affecting its handling and storage conditions.
Chemical Properties Analysis
The chemical properties of LDA, including its basicity, nucleophilicity, and reactivity towards different electrophiles, are central to its utility in organic synthesis. The presence of THF as a solvent significantly impacts these properties by stabilizing different aggregated forms of LDA, which exhibit distinct reactivities. For instance, the addition of hexamethylphosphoramide (HMPA) or LiCl can modulate LDA's reactivity by affecting its aggregation state, offering a means to control the outcome of reactions (Ma, Hoepker, Gupta, Faggin, & Collum, 2010; Gupta, Hoepker, Ma, Viciu, Faggin, & Collum, 2013).
Scientific Research Applications
Metalation of Imines : LDA-THF effectively metalizes imines derived from cyclohexanone and 2-methylcyclohexanone in various solvent mixtures, showcasing its utility in organic synthesis (Bernstein & Collum, 1993).
Kinetics and Mechanisms : Studies reveal insights into the kinetics of LDA in THF under nonequilibrium conditions, contributing to the understanding of organolithium reaction mechanisms (Algera et al., 2017).
Reactions with Hexamethylphosphoramide : When combined with hexamethylphosphoramide, LDA can mediate complex reactions in various organic compounds, demonstrating the influence of secondary-shell solvation effects (Ma & Collum, 2007).
Aggregation Studies : Cryoscopy in THF is used to determine the aggregation degree of organolithium compounds like LDA, enabling synthesis and measurement under inert atmosphere conditions (Bauer & Seebach, 1984).
Dehydrobrominations : LDA mediated dehydrobrominations of various brominated compounds in THF solutions with hexamethylphosphoramide, highlighting its reactivity and utility in organic transformations (Ma et al., 2006).
Ligand Binding : LDA forms exclusively dimers with various monodentate ligands and monomers with specific ligands, suggesting its potential in ligand binding studies (Remenar et al., 1997).
Regioselective Ortho Lithiation : LDA can be used for the regioselective ortho lithiation of halopyridines, leading to disubstituted pyridines, which is significant for the synthesis of heterocyclic compounds (Gribble & Saulnier, 1980).
1,4-Addition to Unsaturated Esters : This process involves rate-limiting deaggregation and autocatalysis, with lithium chloride catalysis and mixed aggregation effects, showcasing the complexity of reactions mediated by LDA (Ma et al., 2010).
Ortholithiation Mechanisms : The ortholithiation of 1,4-bis(trifluoromethyl)benzene by LDA under nonequilibrium conditions demonstrates sensitivity to trace impurities, reactant concentrations, and isotopic substitution (Liang et al., 2015).
Enolate Formation Mechanisms : A study on the reaction of LDA with 2-methyl-3-pentanone in THF shows a two-step mechanism for enolate formation, providing insights into the proton transfer process (Beutelman et al., 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
lithium;di(propan-2-yl)azanide;oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXGDYAEOTOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22LiNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924467 | |
Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium diisopropylamide mono(tetrahydrofuran) | |
CAS RN |
123333-84-6 | |
Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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